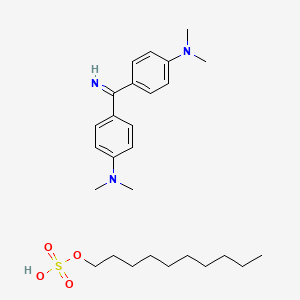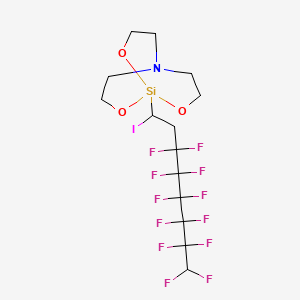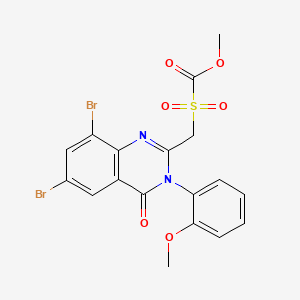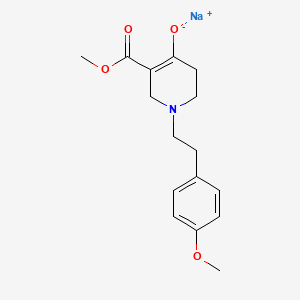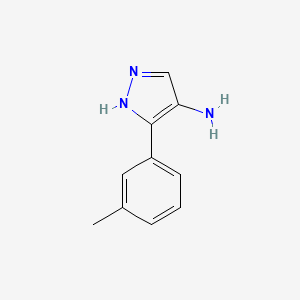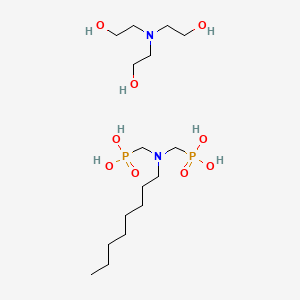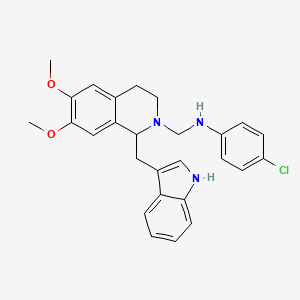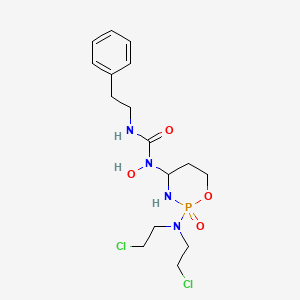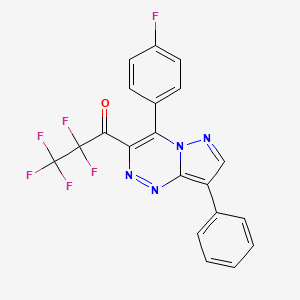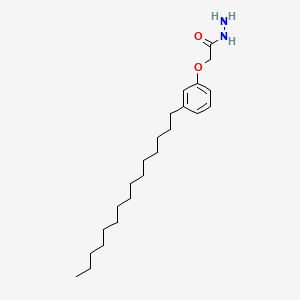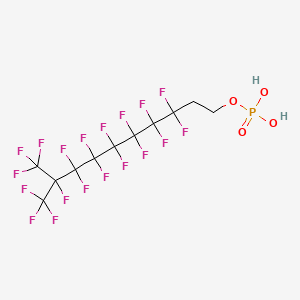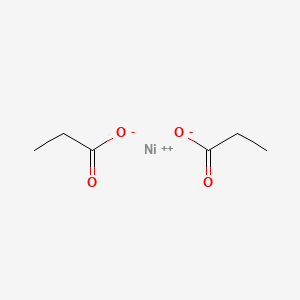
Nickel(2+) propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(2+) propionate, also known as nickel(II) propionate, is a chemical compound with the formula Ni(C2H5COO)2. It is a coordination compound where nickel is in the +2 oxidation state, coordinated to propionate ligands. This compound is known for its green color and is used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel(2+) propionate can be synthesized through the reaction of nickel(II) salts, such as nickel(II) chloride or nickel(II) sulfate, with propionic acid. The reaction typically involves dissolving the nickel salt in water and then adding propionic acid, followed by heating to facilitate the reaction. The product is then isolated by filtration and drying .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in scaling up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Nickel(2+) propionate undergoes various chemical reactions, including:
Oxidation: Nickel(2+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Nickel(2+) can be reduced to metallic nickel using reducing agents.
Substitution: The propionate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like bromine can oxidize nickel(2+) to nickel(III).
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can reduce nickel(2+) to nickel metal.
Substitution: Ligands like ammonia or ethylenediamine can replace propionate ligands under controlled conditions.
Major Products:
Oxidation: Nickel(III) compounds.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickel(2+) propionate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and other nickel compounds.
Biology: Investigated for its role in enzyme functions and as a trace element in biological systems.
Medicine: Studied for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of nickel nanoparticles, which have applications in catalysis, electronics, and materials science
Mecanismo De Acción
The mechanism of action of nickel(2+) propionate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, nickel ions can interact with proteins and enzymes, affecting their structure and function. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological studies .
Comparación Con Compuestos Similares
Nickel(2+) propionate can be compared with other nickel(II) carboxylates, such as nickel(II) acetate and nickel(II) butyrate:
Nickel(II) Acetate: Similar coordination chemistry but with acetate ligands. It is more commonly used in laboratory settings.
Nickel(II) Butyrate: Similar properties but with butyrate ligands, which may affect its solubility and reactivity.
Uniqueness: this compound’s unique properties arise from the propionate ligands, which influence its solubility, reactivity, and applications
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable compound for research and industrial processes.
Propiedades
Número CAS |
3349-08-4 |
|---|---|
Fórmula molecular |
C6H10NiO4 |
Peso molecular |
204.83 g/mol |
Nombre IUPAC |
nickel(2+);propanoate |
InChI |
InChI=1S/2C3H6O2.Ni/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
Clave InChI |
CIMSFRCJLLCURG-UHFFFAOYSA-L |
SMILES canónico |
CCC(=O)[O-].CCC(=O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



